molecular formula C9H12ClN3O2 B13960399 6-Chloro-5-isopropoxypicolinohydrazide

6-Chloro-5-isopropoxypicolinohydrazide

Cat. No.: B13960399
M. Wt: 229.66 g/mol
InChI Key: GAYZOOUVJTVBRX-UHFFFAOYSA-N
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Description

6-Chloro-5-isopropoxypicolinohydrazide is a chemical compound that belongs to the class of picolinohydrazides It is characterized by the presence of a chlorine atom at the 6th position and an isopropoxy group at the 5th position on the picolinohydrazide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-5-isopropoxypicolinohydrazide typically involves the reaction of 6-chloropicolinic acid with isopropyl alcohol in the presence of a dehydrating agent to form the isopropyl ester. This ester is then reacted with hydrazine hydrate to yield the desired picolinohydrazide. The reaction conditions often include refluxing the mixture and using solvents such as ethanol or methanol.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

6-Chloro-5-isopropoxypicolinohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The chlorine atom at the 6th position can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various derivatives with different functional groups.

Scientific Research Applications

6-Chloro-5-isopropoxypicolinohydrazide has several scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 6-Chloro-5-isopropoxypicolinohydrazide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its biological effects. For example, it may bind to microbial enzymes, disrupting their function and exhibiting antimicrobial activity. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    6-Chloro-5-methoxypicolinohydrazide: Similar structure with a methoxy group instead of an isopropoxy group.

    6-Chloro-5-ethoxypicolinohydrazide: Contains an ethoxy group instead of an isopropoxy group.

    5-Isopropoxy-6-fluoropicolinohydrazide: Fluorine atom replaces the chlorine atom.

Uniqueness

6-Chloro-5-isopropoxypicolinohydrazide is unique due to the specific combination of the chlorine atom and the isopropoxy group, which may confer distinct chemical and biological properties

Properties

Molecular Formula

C9H12ClN3O2

Molecular Weight

229.66 g/mol

IUPAC Name

6-chloro-5-propan-2-yloxypyridine-2-carbohydrazide

InChI

InChI=1S/C9H12ClN3O2/c1-5(2)15-7-4-3-6(9(14)13-11)12-8(7)10/h3-5H,11H2,1-2H3,(H,13,14)

InChI Key

GAYZOOUVJTVBRX-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC1=C(N=C(C=C1)C(=O)NN)Cl

Origin of Product

United States

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